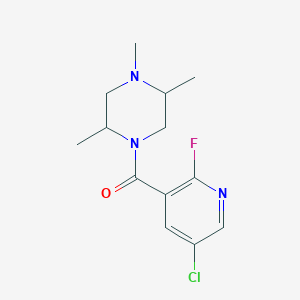

![molecular formula C23H19ClN4O B2761034 (4-chloro-3-methyl-1-phenylpyrazolo[3,4-b]pyridin-5-yl)-(3,4-dihydro-1H-isoquinolin-2-yl)methanone CAS No. 899746-06-6](/img/structure/B2761034.png)

(4-chloro-3-methyl-1-phenylpyrazolo[3,4-b]pyridin-5-yl)-(3,4-dihydro-1H-isoquinolin-2-yl)methanone

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

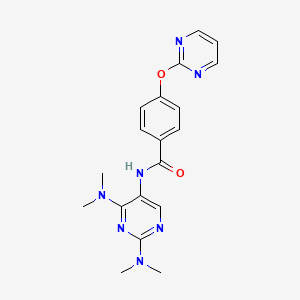

The compound belongs to the class of organic compounds known as phenylpyrazoles . These are compounds containing a phenylpyrazole skeleton, which consists of a pyrazole bound to a phenyl group .

Synthesis Analysis

Based on the available literature, the synthesis of similar compounds involves the use of a 1-substituted 3-methyl-1H-pyrazole or a 1-substituted 1H-pyrazole as starting material . The synthetic methods used for their synthesis start from both a preformed pyrazole or pyridine .Molecular Structure Analysis

Pyrazolo[3,4-b]pyridines are a group of heterocyclic compounds presenting two possible tautomeric forms: the 1H- and 2H-isomers . They are members of the family of pyrazolopyridines formed by five congeners, which are the possible fusions of a pyrazole and a pyridine ring .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of similar compounds often involve a sequential opening/closing cascade reaction . This approach presents several advantages, including room temperature conditions, short reaction time, and operational simplicity .Aplicaciones Científicas De Investigación

Heterocyclic Compound Synthesis

Research has explored the synthesis and properties of various heterocyclic compounds, highlighting methodologies that could be applicable to the compound . For instance, the study on the synthesis of (7-Aryl-5-methyl-4,7-dihydrotetrazolo[1,5-a]pyrimidin-6-yl)(phenyl)methanones through a three-component condensation process without a catalyst in solvent-free conditions showcases innovative approaches to creating complex heterocyclic structures (Gein et al., 2020). This technique could potentially be adapted for synthesizing the compound , given its structural similarity.

Photophysical Study of Metalated Complexes

Another research area of interest is the study of metalated Ir(III) complexes with diimine ligands, where the ligands display fluorescence strongly dependent on the solvent, offering insights into the photophysical properties of complex heterocyclic compounds (Shakirova et al., 2018). Such studies can guide the development of fluorescent probes or materials based on the compound of interest, considering its heterocyclic and potentially photoreactive nature.

Isomorphism in Heterocyclic Compounds

The investigation of isomorphous structures in heterocyclic analogs, as seen in the study by Swamy et al. (2013), presents a foundational understanding of structural similarities and differences that can affect physical and chemical properties (Swamy et al., 2013). This research can provide a comparative basis for understanding how slight modifications in heterocyclic compounds' structures, such as chloro-methyl substitutions, influence their behavior and applications.

Mecanismo De Acción

While the specific mechanism of action for this compound is not available, similar compounds have been evaluated for their activities to inhibit Tropomyosin receptor kinases (TRKs) . TRKs are associated with the proliferation and differentiation of cells, and their continuous activation and overexpression cause cancer .

Direcciones Futuras

The future directions for research on this compound could involve further exploration of its potential biomedical applications . More than 300,000 1H-pyrazolo[3,4-b]pyridines have been described which are included in more than 5500 references . This suggests a significant interest in this class of compounds and potential for future research.

Propiedades

IUPAC Name |

(4-chloro-3-methyl-1-phenylpyrazolo[3,4-b]pyridin-5-yl)-(3,4-dihydro-1H-isoquinolin-2-yl)methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H19ClN4O/c1-15-20-21(24)19(13-25-22(20)28(26-15)18-9-3-2-4-10-18)23(29)27-12-11-16-7-5-6-8-17(16)14-27/h2-10,13H,11-12,14H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GMFMEWTXNGPPFJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN(C2=NC=C(C(=C12)Cl)C(=O)N3CCC4=CC=CC=C4C3)C5=CC=CC=C5 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H19ClN4O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

402.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-(2-Oxa-5-azabicyclo[2.2.1]heptan-5-yl)-2-(thiophen-3-yl)ethanone](/img/structure/B2760953.png)

![2-Methoxyethyl 5-[(4-bromophenyl)methoxy]-2-methyl-1-benzofuran-3-carboxylate](/img/structure/B2760954.png)

![3-(((4-(2-oxo-2H-chromen-3-yl)thiazol-2-yl)amino)methylene)-1,5-dioxaspiro[5.5]undecane-2,4-dione](/img/structure/B2760957.png)

![2-((difluoromethyl)sulfonyl)-N-(2-(p-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B2760959.png)

![1-Methyl-3-[3-[2-(trifluoromethyl)pyridin-4-yl]oxyazetidin-1-yl]pyrazin-2-one](/img/structure/B2760963.png)

![8-((2,5-Dimethoxyphenyl)sulfonyl)-3-(3-methoxyphenyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one](/img/structure/B2760964.png)

![2-(3-Chlorophenyl)-5-methyl-7-(5-methylfuran-2-yl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2760965.png)

![(4-(3-(3-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)(m-tolyl)methanone](/img/structure/B2760973.png)